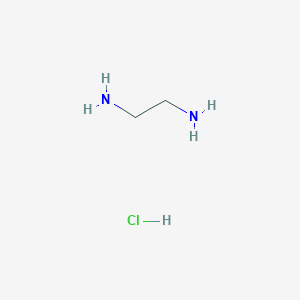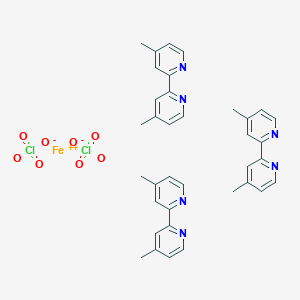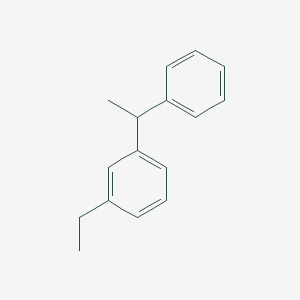
Benzene, 1-ethyl-3-(1-phenylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-ethyl-3-(1-phenylethyl)-, also known as Ethylphenidate, is a synthetic compound that belongs to the class of psychostimulant drugs. It is a derivative of methylphenidate and has gained popularity as a research chemical due to its potential use in the treatment of attention deficit hyperactivity disorder (ADHD).
Mécanisme D'action
The mechanism of action of Benzene, 1-ethyl-3-(1-phenylethyl)-te involves the inhibition of the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which helps to improve attention and focus.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Benzene, 1-ethyl-3-(1-phenylethyl)-te include increased heart rate, blood pressure, and body temperature. It also causes an increase in the levels of dopamine and norepinephrine in the brain, which leads to improved attention and focus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Benzene, 1-ethyl-3-(1-phenylethyl)-te in lab experiments is that it is a potent psychostimulant drug that can be used to study the effects of dopamine and norepinephrine on the brain. However, one limitation is that it can be difficult to obtain and may require special permits and licenses.
Orientations Futures
For the study of Benzene, 1-ethyl-3-(1-phenylethyl)-te include further research into its potential use in the treatment of ADHD, depression, narcolepsy, and obesity. Additionally, more studies are needed to understand the long-term effects of Benzene, 1-ethyl-3-(1-phenylethyl)-te on the brain and body. Finally, research is needed to develop new and improved synthesis methods for Benzene, 1-ethyl-3-(1-phenylethyl)-te that are more efficient and cost-effective.
Méthodes De Synthèse
The synthesis of Benzene, 1-ethyl-3-(1-phenylethyl)-te involves the reaction of ethylphenidate hydrochloride with sodium bicarbonate in the presence of water and acetone. The reaction is carried out under reflux conditions, and the resulting product is purified using a vacuum filtration method.
Applications De Recherche Scientifique
Benzene, 1-ethyl-3-(1-phenylethyl)-te has been extensively studied for its potential use in the treatment of ADHD. It is believed to work by increasing the levels of dopamine and norepinephrine in the brain, which helps to improve attention and focus. Additionally, it has been studied for its potential use in the treatment of depression, narcolepsy, and obesity.
Propriétés
Numéro CAS |
18908-71-9 |
|---|---|
Nom du produit |
Benzene, 1-ethyl-3-(1-phenylethyl)- |
Formule moléculaire |
C16H18 |
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
1-ethyl-3-(1-phenylethyl)benzene |
InChI |
InChI=1S/C16H18/c1-3-14-8-7-11-16(12-14)13(2)15-9-5-4-6-10-15/h4-13H,3H2,1-2H3 |
Clé InChI |
SVYSEUKEQTUMPE-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC=C1)C(C)C2=CC=CC=C2 |
SMILES canonique |
CCC1=CC(=CC=C1)C(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



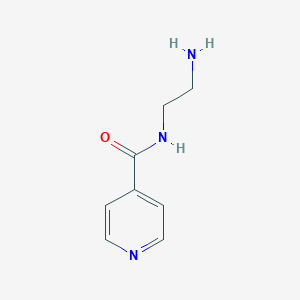
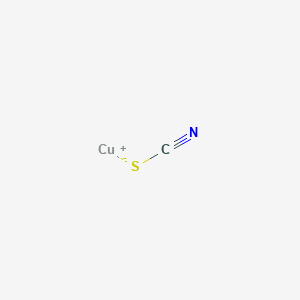
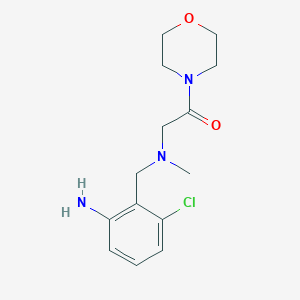
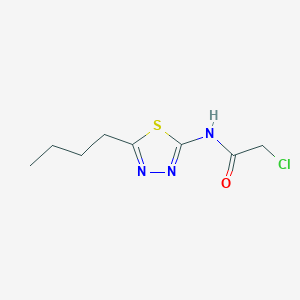
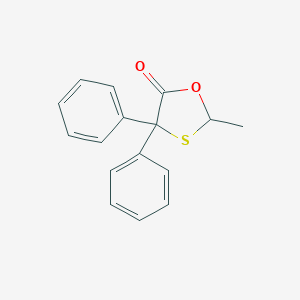
![6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B98971.png)

